Chaetominine
Overview
Description
Chaetominine is a bioactive alkaloid isolated from the endophytic fungus Chaetomium sp. It has garnered significant attention due to its unique chemical structure and potent biological activities, particularly its cytotoxic effects against various cancer cell lines .
Mechanism of Action
Target of Action
Chaetominine is a tripeptide-derived alkaloidal metabolite . .
Mode of Action
It is known that this compound exhibits cytotoxic activity against certain human cancer cell lines .
Biochemical Pathways
This compound is produced by the fungus Aspergillus fumigatus CY018 through a biosynthetic pathway that involves shikimate . The production of this compound is enhanced by the addition of precursors such as shikimate, anthranilate, tryptophan, and alanine . The activity of 3-deoxy-arabino-heptulosonate-7-phospahte (DAHP) synthase, a key enzyme in the shikimate pathway, is significantly improved with the co-addition of these precursors .
Result of Action
This compound has been found to be more cytotoxic to the human leukemia K562 and colon cancer SW1116 cell lines than the control
Action Environment
This compound is produced by the endophytic fungus Aspergillus fumigatus CY018 It’s worth noting that the production of this compound is enhanced in the presence of certain precursors, suggesting that the availability of these precursors in the environment could influence the production and thus the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of chaetominine has been achieved through various methods. One notable approach involves a four-step synthesis starting from commercially available D-tryptophan methyl ester. This method includes a one-pot cascade reaction sequence involving indole epoxidation, epoxide ring-opening cyclization, and lactamization . Another method involves a nine-step sequence with an overall yield of 9.3% .
Industrial Production Methods: this compound can also be produced through biotechnological processes. For instance, submerged fermentation of Aspergillus fumigatus CY018 has been optimized to improve this compound yield. This involves medium composition optimization and amino-acid addition strategies, resulting in a significant increase in production yield .
Chemical Reactions Analysis
Types of Reactions: Chaetominine undergoes various chemical reactions, including:
Oxidation: Indole epoxidation is a key step in its synthesis.
Cyclization: Epoxide ring-opening cyclization is another crucial reaction.
Lactamization: This reaction is part of the one-pot cascade sequence.
Common Reagents and Conditions:
Indole Epoxidation: Typically involves oxidizing agents like m-chloroperbenzoic acid.
Epoxide Ring-Opening Cyclization: Requires nucleophilic reagents.
Lactamization: Often facilitated by acidic or basic conditions.
Major Products: The major product of these reactions is this compound itself, characterized by its quinazolinone ring structure .
Scientific Research Applications
Chaetominine has a wide range of scientific research applications:
Comparison with Similar Compounds
Chaetominine belongs to the class of quinazolinone alkaloids, which are known for their diverse biological activities. Similar compounds include:
Isochaetominines: These are stereoisomers of this compound with similar biological activities.
Pseudofischerine: Another quinazolinone alkaloid with comparable cytotoxic properties.
Aniquinazoline D: Shares structural similarities with this compound and exhibits similar biological activities.
Uniqueness: this compound’s unique combination of a quinazolinone ring and its potent cytotoxic activity against specific cancer cell lines distinguishes it from other similar compounds .
Properties
IUPAC Name |
(1S,10S,13R,15S)-1-hydroxy-10-methyl-13-(4-oxoquinazolin-3-yl)-8,11-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-2,4,6-triene-9,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(30)10-17(20(29)25(12)21(22)26)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3/t12-,17+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEURDGODABUDHB-TYTLQBBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@@H]3N1C(=O)[C@@H](C[C@@]3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582495 | |
Record name | (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918659-56-0 | |
Record name | chaetomimine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of chaetominine in cancer cells?
A1: this compound has been shown to induce apoptosis, a form of programmed cell death, in human leukemia K562 cells. [, ] This apoptotic effect is primarily mediated through the intrinsic mitochondrial pathway. []
Q2: How does this compound trigger apoptosis via the intrinsic mitochondrial pathway?
A2: this compound treatment leads to an increase in the Bax/Bcl-2 ratio, a key indicator of apoptotic potential. [] This change disrupts mitochondrial membrane potential, causing the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates Apaf-1, leading to the activation of caspase-9 and subsequently, caspase-3, the executioner caspase responsible for dismantling the cell during apoptosis. []
Q3: Does this compound impact the cell cycle?
A3: Yes, this compound induces cell cycle arrest in both human leukemia K562 cells and colon cancer SW1116 cells. [] Interestingly, the specific phase of arrest differs between the cell lines. K562 cells undergo S-phase arrest, while SW1116 cells experience G1-phase arrest. []
Q4: What molecular mechanisms are involved in this compound-induced cell cycle arrest?
A4: In SW1116 cells, this compound upregulates p53, p21, checkpoint kinase 2 (Chk2), and phosphorylated ataxia telangiectasia mutated (p-ATM). [] It also reduces the expression of cyclin E and cyclin-dependent kinases (CDKs) 2 and 4 at the mRNA level. [] These findings suggest that this compound influences G1-phase arrest in SW1116 cells through the p53/p21 and ATM/Chk2 signaling pathways. []
Q5: Does this compound impact multidrug resistance in cancer cells?
A5: Research suggests that this compound can reduce multidrug resistance mediated by MRP1 (multidrug resistance protein 1) in K562/Adr human leukemia cells. [] This effect is linked to the inhibition of the PI3K/Akt/Nrf2 signaling pathway, which plays a role in regulating drug efflux pumps like MRP1. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C21H22N4O3 and a molecular weight of 378.43 g/mol. []
Q7: What spectroscopic techniques are used to characterize this compound?
A7: Various spectroscopic methods are employed to elucidate the structure of this compound, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. [, , ]
Q8: Is there information available regarding the stability of this compound under various storage conditions?
A8: While specific stability data under different storage conditions is limited in the provided literature, research suggests that optimizing fermentation conditions can enhance this compound production. [, ] For example, the addition of ammonium acetate as a nitrogen source significantly improved this compound yield in submerged fermentation of Aspergillus fumigatus CY018. []
Q9: Has the structure-activity relationship of this compound been investigated?
A9: While comprehensive SAR studies are limited in the provided literature, the synthesis and bioactivity evaluation of covalent inhibitors derived from this compound has been reported. [] This suggests ongoing efforts to explore how structural modifications impact the compound's activity.
Q10: What is the in vitro efficacy of this compound against cancer cell lines?
A10: this compound exhibits potent cytotoxic activity against various cancer cell lines. Notably, it shows strong inhibitory effects against human leukemia K562 cells with an IC50 value of 35 nM. [] Additionally, this compound demonstrates cytotoxicity against human colon cancer SW1116 cells. [, ]
Q11: Has the efficacy of this compound been tested in animal models of cancer?
A11: While the provided literature doesn't explicitly mention in vivo studies using this compound in cancer models, its potent in vitro cytotoxicity against human cancer cell lines warrants further investigation in preclinical settings.
Q12: What analytical techniques are used to quantify this compound?
A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for both the isolation and quantification of this compound. [, ]
Q13: Have macroporous resins been explored for this compound purification?
A13: Yes, research indicates that macroporous resins can be used for the preparative separation and purification of this compound from Aspergillus fumigatus mycelia. [] This approach highlights the potential for efficient large-scale purification of the compound.
Q14: What research tools and resources are crucial for advancing this compound research?
A14: Advancements in this compound research necessitate access to:
Q15: What are the key milestones in this compound research?
A15: Significant milestones include:
- Initial isolation and characterization: First reported in 2010 from the endophytic fungus Chaetomium sp. IFB-E015. []
- Elucidation of the apoptotic mechanism: Demonstrated to induce apoptosis via the intrinsic mitochondrial pathway in human leukemia K562 cells. []
- Identification of cell cycle effects: Shown to induce S-phase arrest in K562 cells and G1-phase arrest in SW1116 cells. []
- Total synthesis achievements: Several total syntheses of (-)-chaetominine have been reported, showcasing its complex structure and paving the way for analog development. [, , , , , , , , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.